molecular formula C16H17NO2S B5533316 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5533316
M. Wt: 287.4 g/mol
InChI Key: SHISYJAKZOFDCH-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (BS-Tetra) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a tetrahydroisoquinoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In

Scientific Research Applications

Drug Discovery and Pharmacology

In pharmacology, this compound has shown potential due to its structural similarity to other bioactive sulfonamide-based molecules. It could serve as a pharmacophore in drug design, particularly for targeting diseases where sulfonamide derivatives are effective. For instance, indole-sulfonamide derivatives exhibit a range of biological activities, including antimicrobial actions, which could be explored with this compound .

Antifungal Applications

The antifungal properties of benzylsulfonyl derivatives make them candidates for developing new antifungal agents. They have been tested against phytopathogenic fungi, showing significant improvement over non-oxidized analogues and commercial fungicides like Captan . This suggests potential use in treating resistant moulds that impact food production.

QSAR-Based Virtual Screening

Quantitative structure–activity relationship (QSAR) models use computational methods to predict the activity of chemical compounds. 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline could be included in virtual screening libraries to identify new compounds with desired biological properties, accelerating the drug discovery process .

Agriculture

In agriculture, the antifungal properties of benzylsulfonyl derivatives can be harnessed to develop new agrochemicals. These compounds could be used to protect crops against diseases caused by fungi, which are major contributors to crop spoilage and yield loss .

Environmental Science

The environmentally friendly synthesis of benzylsulfonyl derivatives, using water as a reaction medium, aligns with green chemistry principles. This approach could be applied to the synthesis of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, minimizing environmental impact while producing potential fungicides .

Material Science

In material science, the compound’s potential to participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, could be explored. These reactions are pivotal in creating complex organic molecules, polymers, and new materials with specific properties .

properties

IUPAC Name

2-benzylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHISYJAKZOFDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

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